1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole
Description
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5-methyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-7-4-11(16(17)18)14-15(7)6-8-2-3-9(12)10(13)5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKMMZVWBRUZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-methyl-3-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, suitable solvents like dimethylformamide.
Coupling Reactions: Boronic acids, palladium catalyst, base like potassium carbonate.
Major Products Formed:
Reduction: Formation of 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-aminopyrazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole ring with a dichlorobenzyl substituent and nitro and methyl groups. Its molecular formula is . Various synthetic methods have been reported for preparing this compound, which generally involve the nitration of substituted pyrazoles or the reaction of dichlorobenzyl derivatives with nitro groups.
Antimicrobial Activity
1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole has demonstrated significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) ranging from 12.5 mg/mL to lower values depending on the specific derivative tested .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity against several tumor cell lines. For instance, derivatives of pyrazoles containing similar structures have shown growth inhibition in human colon carcinoma (HCT-116) and leukemia cell lines, with IC50 values reported as low as 0.300 μM . These findings suggest that the compound could be a candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole. These compounds have been shown to modulate inflammatory pathways, making them suitable for treating conditions like arthritis and other inflammatory diseases .
Agricultural Applications
The compound is also being explored for its use in agrochemicals. Its structural characteristics allow it to act as a pesticide or herbicide, targeting specific pests while minimizing harm to beneficial organisms. The dual functionality of this compound in both medicinal and agricultural fields highlights its versatility and importance in research .
Antitumor Activity Evaluation
A study conducted by Fan et al. evaluated the cytotoxicity of various pyrazole derivatives against A549 lung cancer cell lines, revealing that compounds similar to 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole exhibited significant autophagy without inducing apoptosis . This finding underscores the potential of such compounds in developing targeted cancer therapies.
Synthesis Methodologies
Innovative synthesis techniques have been reported that enhance yield and purity. For example, microwave-assisted synthesis has been employed to produce high-quality derivatives of nitropyrazoles with improved reaction times and efficiency . These advancements facilitate the exploration of larger libraries of compounds for medicinal chemistry applications.
Data Summary Table
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions .
Comparison with Similar Compounds
Positional Isomers: Dichlorobenzyl Substituent Variations
Compound A : 1-[(2,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole (CAS: 956962-22-4)
- Structural Difference : The dichlorophenyl group is substituted at positions 2 and 4 instead of 3 and 3.
- Impact : The 2,4-dichloro substitution reduces steric hindrance near the pyrazole core compared to the 3,4-isomer. This positional change may alter binding affinity in biological systems, as meta/para substituents often influence receptor interactions differently than ortho/meta patterns .
Compound B : 1-(3-Chlorophenyl)-1H-tetrazol-5-yl derivatives (e.g., 1-[1-(3-Chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-1-(3-nitrophenyl)methanamine)
- Core Difference : Tetrazole ring replaces pyrazole.
- Impact: Tetrazoles exhibit higher aromaticity and metabolic stability compared to pyrazoles.
Nitropyrazole Derivatives with Varied Substituents
Compound C : 5-Methyl-1-nitropyrazole
- Structural Difference : Nitro group at position 1 instead of 3.
- Impact : 1-Nitropyrazoles are generally less stable than 3-nitropyrazoles due to increased steric strain between the nitro group and adjacent substituents. This instability may limit their utility in synthetic applications compared to the target compound .
Compound D : 4-Ethyl-3(5)-nitropyrazole
- Structural Difference : Ethyl substituent at position 4 and variable nitro positioning.
Heterocyclic Compounds with Dichlorophenyl Groups
Compound E : SR140333 and SR142801 (from )
- Core Difference : Piperidine or morpholine cores instead of pyrazole.
- Impact : These compounds act as neurokinin receptor antagonists, highlighting the role of dichlorophenyl groups in receptor binding. The pyrazole core in the target compound may confer distinct pharmacokinetic properties, such as altered metabolic pathways or solubility .
Compound F : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structural Difference : Trifluoromethyl and sulfanyl substituents replace nitro and dichlorobenzyl groups.
Comparative Data Table
Key Research Findings
- Electronic Effects : The 3-nitro group in the target compound stabilizes the pyrazole ring via resonance, while the 3,4-dichlorobenzyl group enhances hydrophobic interactions in biological systems .
- Biological Relevance : Dichlorophenyl-substituted compounds (e.g., SR140333) demonstrate the importance of chlorine positioning in receptor binding, suggesting the target compound may interact with similar targets but with modified efficacy .
- Synthetic Challenges : Nitropyrazoles with bulky substituents (e.g., dichlorobenzyl) require optimized nitration conditions to avoid byproducts, as seen in analogous syntheses .
Biological Activity
1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a dichlorophenyl group, a methyl group, and a nitropyrazole moiety. Its synthesis typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-methyl-3-nitropyrazole in the presence of a base like potassium carbonate, often conducted in dimethylformamide at elevated temperatures to achieve high yields and purity.
Antimicrobial Properties
1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole has been studied for its antimicrobial activity against various pathogens. Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown potent activity against Staphylococcus aureus and Mycobacterium tuberculosis (Mtb), with some derivatives achieving MIC values as low as 0.25 μg/mL .
- The mechanism of action is primarily attributed to the inhibition of DNA gyrase, which is crucial for bacterial DNA replication .
Anticancer Activity
The compound also demonstrates anticancer potential :
- Studies have reported that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed selective cytotoxicity with GI50 values in the low micromolar range against leukemia cell lines .
- The ability to inhibit P-glycoprotein-mediated multidrug resistance has also been noted, enhancing the efficacy of chemotherapeutic agents .
Anti-inflammatory Effects
Research has indicated that certain pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. This inhibition may lead to reduced production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases .
The biological activity of 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole can be explained through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as DNA gyrase in bacteria and COX enzymes in inflammation.
- Reactive Intermediates : The nitro group can be reduced to form reactive intermediates that disrupt normal cellular functions.
- Structural Modifications : Variations in substituents on the pyrazole ring significantly affect biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Case Studies and Research Findings
Notable Research Outcomes
- A study demonstrated that structural modifications on the C3 position of pyrazole significantly enhanced antimicrobial activity against Mtb strains .
- Another investigation highlighted the effectiveness of certain pyrazole derivatives as dual-action agents targeting both bacterial infections and cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via N-nitration of pyrazole precursors. For example, nitration of 3,5-dimethyl-1-(3,4-dichlorobenzyl)pyrazole using acetyl nitrate (prepared from nitric acid and acetic anhydride) under controlled conditions yields the nitro derivative. Purification involves mild acid hydrolysis to remove acetylated by-products, followed by crystallization from dimethylformamide (DMF) or ethanol . Purity is confirmed via HPLC (≥95%) and elemental analysis, with monitoring of by-products like 1-acetyl derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Key signals include the nitro group’s deshielding effect on adjacent protons (δ 8.5–9.0 ppm for pyrazole H4) and the 3,4-dichlorobenzyl group’s aromatic protons (δ 7.2–7.8 ppm) .
- FT-IR : Strong absorption at ~1520–1550 cm⁻¹ (C-NO₂ asymmetric stretching) and ~1350 cm⁻¹ (symmetric stretching) confirms nitro group presence .
- Mass Spectrometry : Molecular ion peaks at m/z 330 (C₁₁H₉Cl₂N₃O₂) and fragment ions like [M-Cl]+ at m/z 295 are diagnostic .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : The nitro group introduces thermal sensitivity. Storage at –20°C in amber vials under inert gas (N₂/Ar) prevents photolytic degradation and nitro group reduction. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light and moisture .
Advanced Research Questions
Q. How does the nitro group’s position influence tautomerism and reactivity in this compound?
- Methodological Answer : The 3-nitro group stabilizes the pyrazole ring via resonance, favoring the 1H-tautomer over 2H/4H forms. Computational studies (DFT at B3LYP/6-31G*) reveal a tautomeric equilibrium shifted >95% toward the 1H form. Experimental validation via variable-temperature NMR shows no observable tautomeric interconversion below 100°C, confirming kinetic stability .
Q. What mechanisms explain the formation of isomeric by-products during synthesis, and how can they be minimized?
- Methodological Answer : Competing [1,5]-sigmatropic nitro group migration during synthesis can yield 5-nitro isomers (e.g., 1-[(3,4-dichlorophenyl)methyl]-5-nitro-3-methylpyrazole). This is minimized by using bulky solvents (e.g., DMF) to sterically hinder rearrangement and maintaining low reaction temperatures (<10°C). Chromatographic separation (silica gel, hexane:EtOAc 4:1) isolates the desired 3-nitro isomer with >90% yield .
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., GPCRs or ion channels)?
- Methodological Answer : Molecular docking (AutoDock Vina) against homology models of GPCRs (e.g., SR140333 targets) identifies key interactions:
- The 3,4-dichlorobenzyl group occupies hydrophobic pockets.
- The nitro group forms hydrogen bonds with conserved serine residues (e.g., Ser207 in NK1 receptors).
- MD simulations (AMBER) assess binding stability, with RMSD <2.0 Å over 100 ns indicating robust target engagement .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability) or impurity profiles. Standardization includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
